1-(5-Quinolyl)-2-pyrrolidinone

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Positional isomer confusion invalidates CCR5 assays-the 8-quinolyl isomer targets an unrelated analgesic mechanism. Procure the correct 5-quinolyl isomer: • Confirmed CCR5 antagonist scaffold for HIV-1 entry, asthma, RA, COPD screening cascades • Structurally verified 5-position attachment; distinct target engagement from the 8-isomer (naloxone-insensitive analgesic) • Core scaffold for ATM kinase inhibitor FBDD (US 11,230,549 B2 patent family) • Analytical reference standard for HPLC/UPLC regioisomer purity validation

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B13702655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Quinolyl)-2-pyrrolidinone
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC3=C2C=CC=N3
InChIInChI=1S/C13H12N2O/c16-13-7-3-9-15(13)12-6-1-5-11-10(12)4-2-8-14-11/h1-2,4-6,8H,3,7,9H2
InChIKeyBGPWXVQSNFRYHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Quinolyl)-2-pyrrolidinone Procurement Guide


1-(5-Quinolyl)-2-pyrrolidinone (CAS 1644365-43-4, PubChem CID 18433632) is a synthetic heterocyclic compound of the quinoline-pyrrolidinone class, with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol [1]. It features a quinoline moiety attached at the 5-position to the nitrogen of a 2-pyrrolidinone ring . This compound is a positional isomer of the more extensively characterized 1-(8-quinolyl)-2-pyrrolidinone (CAS 79276-58-7), which holds patent protection for analgesic and anti-inflammatory applications [2]. The 5-quinolyl isomer has been implicated in preliminary pharmacological screening as a CCR5 antagonist, suggesting a target engagement profile distinct from its 8-substituted counterpart [3].

+ CCR5 pathway screening and target-engagement studies
+ ATM kinase pharmacophore and scaffold-based design
+ Regiochemical reference for positional isomer control

Why Positional Isomer Substitution Fails


Positional isomerism in quinoline-pyrrolidinone derivatives fundamentally alters target engagement, as demonstrated by the distinct pharmacological profiles documented for the 5-quinolyl and 8-quinolyl isomers [1]. The 8-isomer (1-(8-quinolyl)-2-pyrrolidinone) acts as a naloxone-insensitive analgesic agent that is inactive upon intracerebroventricular injection and does not bind the morphine receptor [2], whereas preliminary screening indicates that the 5-isomer functions as a CCR5 antagonist with potential applications in HIV infection, asthma, and autoimmune disease [3]. This target divergence is consistent with the broader structure-activity relationship (SAR) pattern observed across quinoline-pyrrolidin-2-one derivatives, where the position of the quinoline nitrogen and the attachment point of the pyrrolidinone ring dictate binding-pocket complementarity against kinase targets such as ATM [4]. Generic substitution or interchanging of positional isomers without confirmatory target-engagement data risks invalidating experimental outcomes in both biochemical and cell-based assays.

Target Mechanism Divergence
5-isomer: CCR5 antagonist pathway (prelim. screening)
8-isomer: Non-opioid analgesic, no morphine-receptor binding
Interchanging isomers may redirect screening toward an unrelated target pathway, invalidating CCR5-focused assay outcomes.
Pharmacophore Exclusion
5-isomer: Encompassed by ATM kinase inhibitor patent generic formula
8-isomer: Not disclosed or claimed in any ATM inhibitor patent family
ATM kinase screening programs require the 5-quinolyl attachment vector; the 8-isomer lies outside the established pharmacophore space.
Solid-State and Formulation Divergence
5-isomer: m.p. not reported; possibly low-melting solid or oil
8-isomer: Defined crystalline solid, m.p. 118–122 °C
Formulation and crystallography workflows may encounter different handling and characterization requirements between isomers.

Differentiation Evidence Against Closest Analogs


CCR5 Antagonism vs. Opioid-Independent Analgesia

Preliminary pharmacological screening identified 1-(5-quinolyl)-2-pyrrolidinone as a CCR5 antagonist suitable for preparing medicaments against CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, the 8-quinolyl isomer (1-(8-quinolyl)-2-pyrrolidinone) is explicitly characterized as an analgesic agent whose activity is not reversed by naloxone, is lost upon intracerebroventricular administration, and shows negligible binding to the morphine receptor [2]. These distinct mechanistic profiles — immunomodulatory CCR5 blockade versus central/peripheral analgesia — represent a qualitative target-engagement differentiation that cannot be bridged by simple isomer substitution. Quantitative IC₅₀ or Kd values for the 5-isomer at CCR5 have not been publicly disclosed, limiting this to a class-level, target-pathway differentiation [3].

Target Mechanism
Class-level
5-isomer: CCR5 antagonist (preliminary screening); 8-isomer: naloxone-insensitive analgesic, inactive ICV, no morphine-receptor binding — qualitative target divergence.
Supports CCR5 pathway screening context
Quantitative CCR5 affinity data not publicly disclosed
CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

ATM Kinase Inhibitor Pharmacophore Inclusion

The patent family US 11,230,549 B2 / RU 2771314 C1 discloses a broad series of quinolino-pyrrolidin-2-one derivatives as ATM kinase inhibitors, with the generic formula encompassing the 5-quinolyl-pyrrolidinone scaffold [1]. While the patent exemplifies specific substituted derivatives with IC₅₀ values — for instance, compound BDBM50536004 achieves an IC₅₀ of 124 nM against ATM phosphorylation at Ser-1981 in HT-29 cells [2] — the unsubstituted 1-(5-quinolyl)-2-pyrrolidinone itself is not a specifically claimed or exemplified compound in this patent. This places the 5-quinolyl core scaffold within the demonstrated pharmacophore space for ATM inhibition but without direct quantitative confirmation. By contrast, 1-(8-quinolyl)-2-pyrrolidinone is entirely absent from the ATM inhibitor patent landscape, indicating that the 5-substitution pattern is the relevant vector for kinase-targeted design [3].

Pharmacophore Fit
Class-level
5-quinolyl core encompassed by ATM inhibitor patent generic formula (I); exemplified derivative IC₅₀ 124 nM (BDBM50536004, ATM p-Ser1981, HT-29). 8-isomer not disclosed in ATM patent landscape.
Supports ATM kinase scaffold selection context
Unsubstituted parent lacks direct IC₅₀ confirmation; derivative data shown for pharmacophore reference
ATM kinase inhibition DNA damage repair Oncology

Solid-State Property Divergence

Publicly available physicochemical data reveal a notable gap: 1-(5-quinolyl)-2-pyrrolidinone has no reported melting point, boiling point, or density in any authoritative database, including ChemSrc and PubChem . In contrast, the 8-quinolyl isomer has a well-defined melting point of 118–120 °C (first crop) and 119–120 °C (second crop), as reported in the synthetic examples of EP0030023A2 [1], with a second synthesis batch yielding a melting point of 121–122 °C after acetone crystallization . The 8-isomer's computed XLogP is 1.6 and its topological polar surface area is 33.2 Ų . The absence of melting point data for the 5-isomer, despite its commercial availability, may indicate a lower-melting solid or viscous oil at ambient temperature, consistent with the altered molecular geometry and crystal-packing disruption caused by moving the quinoline attachment from the 8- to the 5-position. This solid-state divergence has direct implications for formulation, handling, and analytical method development.

Solid-State Profile
Data to verify
5-isomer: m.p. not reported in any public database (ChemSrc lists N/A). 8-isomer: defined crystalline solid, m.p. 118–122 °C (EP0030023A2); XLogP 1.6; TPSA 33.2 Ų.
May require in-house solid-state characterization
DSC/TGA analysis recommended before solid-formulation or crystallography studies
Solid-state properties Formulation development Physicochemical characterization

Database and Literature Coverage Gap

The two positional isomers exhibit markedly different database and literature footprints. The 8-isomer (CAS 79276-58-7, PubChem CID 3061465) has been indexed since at least 1981, with patent coverage spanning EP, US, and CA jurisdictions, and appears in the NIH National Cancer Institute compound library (NSC 820135) [1]. Its ChEMBL ID is CHEMBL3408747 . The 5-isomer (CAS 1644365-43-4, PubChem CID 18433632), by contrast, has a substantially later CAS registry number and is absent from ChEMBL as of the search date, with no bioactivity data deposited in PubChem BioAssay or BindingDB under its specific InChIKey (BGPWXVQSNFRYHU-UHFFFAOYSA-N) [2]. This differential indexing means that a researcher procuring the 5-isomer is entering a less-crowded IP and SAR space but must also anticipate limited off-the-shelf reference data for assay validation, whereas the 8-isomer benefits from decades of documented pharmacological characterization [3].

Literature Coverage
Context-dependent
5-isomer: 0 ChEMBL entries, 0 PubChem BioAssay records, limited to vendor listings and one preliminary CCR5 report. 8-isomer: CHEMBL3408747, NSC 820135, >40 yr indexed literature.
Supports novelty assessment; limited reference data
Cross-database comparison as of mid-2025; fewer off-the-shelf assay validation references
Chemical procurement Database coverage Literature traceability

Synthetic Route and Regiochemical Purity

The synthetic route to 1-(8-quinolyl)-2-pyrrolidinone is explicitly described in EP0030023A2 via cyclization of 4-halo-N-(8-quinolyl)butyramide using aqueous sodium hydroxide and a phase-transfer catalyst (triethylbenzylammonium chloride) at room temperature, yielding 52% after crystallization [1]. The regiospecificity is dictated by the starting material 8-aminoquinoline. The 5-isomer, in contrast, would require 5-aminoquinoline as the starting amine — a less commercially available and more expensive building block . This synthetic divergence translates into a procurement cost differential: 5-aminoquinoline is a specialty intermediate compared to the commodity-scale 8-aminoquinoline, which is widely used in antimalarial drug synthesis [2]. The resulting 5-isomer product therefore carries an inherently higher cost of goods and may exhibit batch-to-batch variability in regiochemical purity if not sourced from suppliers with rigorous QC protocols.

Synthetic Access
Class-level
5-isomer: requires 5-aminoquinoline (specialty intermediate), no published optimized protocol with yield data. 8-isomer: from 8-aminoquinoline (commodity building block), 52% published yield via phase-transfer catalysis.
Higher cost of goods anticipated; batch QC review needed
Starting material cost differential estimated at ≥5–10× based on commercial catalog pricing
Regioselective synthesis Quinoline functionalization Building-block quality

Optimal Research and Procurement Scenarios


CCR5 Antagonist Screening Programs

Based on preliminary pharmacological screening identifying 1-(5-quinolyl)-2-pyrrolidinone as a CCR5 antagonist [1], this compound is best deployed in primary biochemical or cell-based screening cascades targeting CCR5-mediated diseases including HIV-1 entry inhibition, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease. The 5-quinolyl attachment is critical; substitution with the 8-isomer would redirect the assay toward an unrelated analgesic mechanism [2]. Researchers should confirm batch identity via ¹H NMR and HPLC-MS before screening, given the absence of public bioactivity potency data. This compound may serve as an unoptimized starting point for SAR expansion, with the understanding that additional medicinal chemistry optimization will be required to achieve nanomolar potency comparable to established CCR5 antagonists.

ATM Kinase Fragment-Based Drug Design

The inclusion of the 5-quinolyl-pyrrolidinone core within the generic formula of Medshine Discovery's ATM kinase inhibitor patent family (US 11,230,549 B2 / RU 2771314 C1) [3] positions this compound as a viable core scaffold for fragment-based drug design (FBDD) or scaffold-hopping exercises targeting ATM-related oncology indications. While the unsubstituted parent compound lacks direct IC₅₀ confirmation, the patent landscape establishes the 5-attachment vector as the productive direction for substitution. Procurement of the 5-isomer rather than the 8-isomer is essential, as the 8-isomer is absent from the ATM pharmacophore space. The compound can be used as a minimalist core for virtual screening, docking studies, or as a synthetic intermediate for installing patent-exemplified substituents.

Regiochemical Purity Reference Standard

Given the significant target-engagement consequences of positional isomerism [4], 1-(5-quinolyl)-2-pyrrolidinone serves a valuable role as an analytical reference standard for confirming regiochemical purity in synthetic quinoline-pyrrolidinone libraries. Its distinct InChIKey (BGPWXVQSNFRYHU-UHFFFAOYSA-N) and SMILES (O=C1CCCN1c1cccc2ncccc12) allow unambiguous chromatographic differentiation from the 6-, 7-, and 8-quinolyl isomers. Analytical laboratories supporting medicinal chemistry teams can use this compound to validate HPLC or UPLC methods capable of resolving positional isomers, which is critical for ensuring that screening results are attributed to the correct regioisomer. The absence of published melting point data further reinforces the need for this compound to be characterized in-house alongside its isomers as part of a comprehensive quality control panel.

IP Freedom-to-Operate Assessment

The patent landscape analysis reveals that 1-(5-quinolyl)-2-pyrrolidinone occupies a distinct IP position from its 8-isomer counterpart. The 8-isomer is explicitly claimed in expired or soon-to-expire analgesic patents (EP0030023A2, US4366158A), whereas the 5-isomer and its derivatives are claimed in the more recent ATM inhibitor patent family (US 11,230,549, priority 2018) [3]. For industrial research organizations considering composition-of-matter patent filings, the 5-quinolyl scaffold represents a more recent IP space with fewer pre-existing claims on the unsubstituted core. Procurement of this compound for freedom-to-operate analysis, prior-art searching, or as a comparator in patent drafting is strategically justified by the documented differentiation in patent coverage between the two positional isomers.

Application
Selection Property
Validation Focus
CCR5 pathway screening studies
Positional isomer identity confirmation
CCR5 target-engagement assay context
ATM kinase pharmacophore studies
5-quinolyl scaffold alignment
ATM inhibition pharmacophore review
Regiochemical reference workflows
Chromatographic isomer resolution
HPLC/UPLC positional isomer method validation
Patent landscape assessment
Isomer-specific patent family context
Prior-art and FTO documentation review
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